6-chloro-1H-benzimidazole-2-sulfonyl chloride
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Overview
Description
6-chloro-1H-benzimidazole-2-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2N2O3S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-benzimidazole-2-sulfonyl chloride typically involves the chlorination of benzimidazole derivatives. One common method is the reaction of 6-chloro-1H-benzimidazole with chlorosulfonic acid, which results in the formation of the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination and sulfonation reactions efficiently. The product is then purified through crystallization or distillation to achieve the required quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-benzimidazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
6-chloro-1H-benzimidazole-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-chloro-1H-benzimidazole-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions to form new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-hydroxy-1H-benzimidazole-5-sulfonyl chloride
- 6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride
Uniqueness
6-chloro-1H-benzimidazole-2-sulfonyl chloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct reactivity and properties compared to other benzimidazole derivatives. Its sulfonyl chloride group makes it particularly useful in the synthesis of sulfonamides and sulfonates, which are important in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C7H4Cl2N2O2S |
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Molecular Weight |
251.09 g/mol |
IUPAC Name |
6-chloro-1H-benzimidazole-2-sulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-4-1-2-5-6(3-4)11-7(10-5)14(9,12)13/h1-3H,(H,10,11) |
InChI Key |
ULROCJXAHJCIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
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